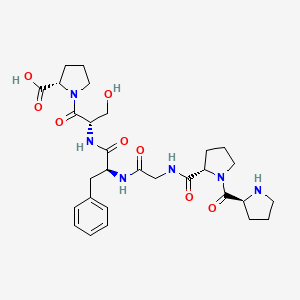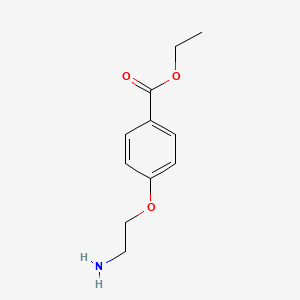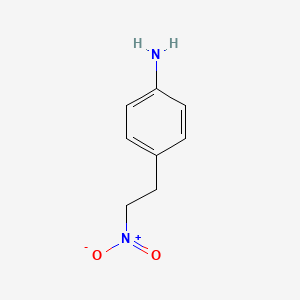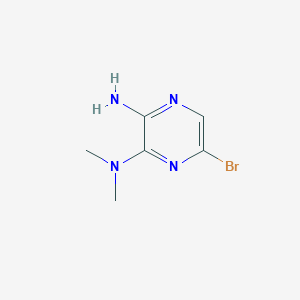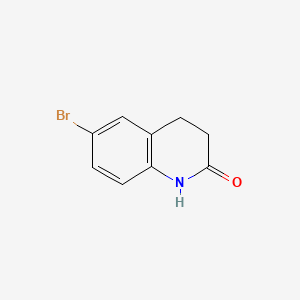
6-溴-3,4-二氢-1H-喹啉-2-酮
描述
“6-Bromo-3,4-dihydro-1h-quinolin-2-one” is a chemical compound with the molecular formula C9H8BrNO . It is also known as "6-Bromo-1,2,3,4-tetrahydro-2-quinolinone" .
Synthesis Analysis
The synthesis of quinolin-2 (1H)-ones, including “6-Bromo-3,4-dihydro-1h-quinolin-2-one”, has been achieved through various methods. One unconventional and hitherto unknown photocatalytic approach involves the synthesis from easily available quinoline-N-oxides . Another method involves Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis
The molecular structure of “6-Bromo-3,4-dihydro-1h-quinolin-2-one” can be represented by the InChI code: 1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) . The average mass of the molecule is 226.070 Da, and the monoisotopic mass is 224.978912 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 181.4±27.9 °C . The index of refraction is 1.600, and the molar refractivity is 49.6±0.3 cm3 . The compound has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学研究应用
Field: Synthetic Chemistry
- Application : The compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development . They have interesting pharmaceutical and biological activities, making them a focus of many publications .
- Method : The synthetic approaches to this class of compounds involve various reactions to produce heteroannelated derivatives . These methods shed new light on these interesting heterocycles .
- Results : The synthesis of these compounds leads to the production of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Field: Drug Research and Development
- Application : Quinoline derivatives, such as 6-Bromo-3,4-dihydro-1h-quinolin-2-one, have been used in the development of various drugs . For example, quinine and its derivatives have been used to treat nocturnal leg cramps, arthritis, and even prion infections .
- Method : The development of these drugs involves isolating the compounds from natural sources or synthesizing them in the lab .
- Results : The drugs developed from these compounds have shown promising results in treating various conditions .
Field: Direct Carbonylation
- Application : The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Method : This method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives. The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .
- Results : These reactions have aroused great interest and gave us a clear direction for future research .
Field: Isotopic Labeling
- Application : The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Method : This method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives. The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .
- Results : These reactions have aroused great interest and gave us a clear direction for future research .
Field: Material Science
- Application : The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for materials with different applications .
- Method : The development of these materials involves isolating the compounds from natural sources or synthesizing them in the lab .
- Results : The materials developed from these compounds have shown promising results in various applications .
安全和危害
属性
IUPAC Name |
6-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZSSIUHXNNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559546 | |
| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-1h-quinolin-2-one | |
CAS RN |
3279-90-1 | |
| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

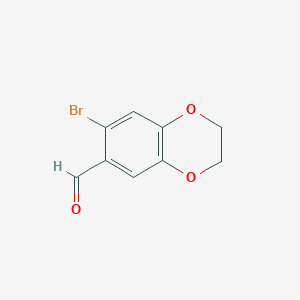
![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
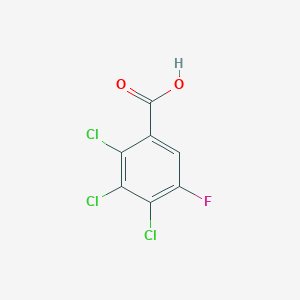
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
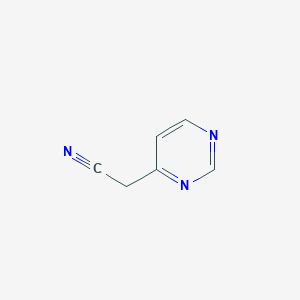
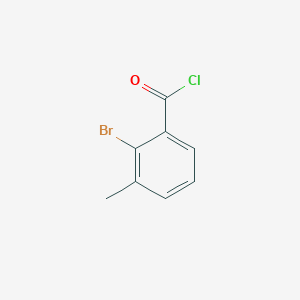
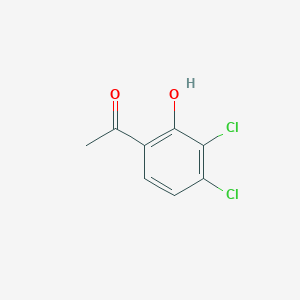
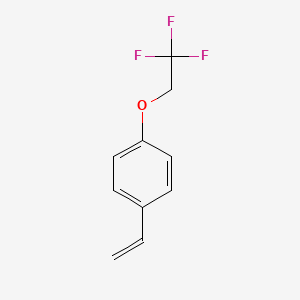
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
